3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Overview
Description
“3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis
The formation of various products in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is believed to involve the generation of allenes, followed by intramolecular annulations .Scientific Research Applications
Pyrazolo[3,4-b]pyridine as a Kinase Inhibitor
Pyrazolo[3,4-b]pyridine, a core structure in 3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid, has been extensively utilized in the design of kinase inhibitors. Its versatility in interacting with kinases via multiple binding modes makes it a recurrent motif in kinase inhibition patents. This heterocyclic scaffold typically binds to the hinge region of kinases, forming hydrogen bond donor-acceptor pairs, common among kinase inhibitors. It's elaborated to form additional interactions in the kinase pocket, thereby providing potency and selectivity. The ability of Pyrazolo[3,4-b]pyridine to achieve multiple kinase binding modes is attributed to elements of both pyrrolo[2,3-b]pyridine and indazole in its structure. This makes it frequently encountered in kinase inhibitors, sometimes offering advantages in terms of inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).
Heterocyclic Chemistry and Pharmacological Properties
Heterocyclic chemistry is fundamental in organic chemistry, especially in the creation of compounds with varying biological activities. Pyrazole, a vital member of this heterocyclic system, is basic and unsaturated due to the presence of double bonds in its ring structure. Pyrazole compounds are found in many drugs, organic, and pharmaceutical compounds. The review highlights the structure, physical and chemical properties, synthetic approaches, and biological activities of Pyrazole heterocyclic ring structure, showcasing its prominence in the domain (Bhattacharya et al., 2022).
Functional Chemical Groups and CNS Drugs
Certain functional chemical groups serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. The literature reveals that heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) form the largest class of organic compounds, replacing carbon in benzene rings to form structures like pyridine. These compounds, potentially having CNS effects ranging from depression to convulsion, include but are not limited to coal tar, pyridostigmine, and quinine. This insight is crucial for identifying functional chemical groups that may likely become a source for synthesizing novel CNS-acting drugs (Saganuwan, 2017).
Future Directions
Properties
IUPAC Name |
3-(2-benzyl-4-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-9-15(21)20(8-7-16(22)23)17-14(12)11-19(18-17)10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUUHCGLVLMLNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NN(C=C12)CC3=CC=CC=C3)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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